(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-18(19-16-7-2-1-3-8-16)11-10-14-12-15-6-4-5-9-17(15)21-13-14/h1-12H,13H2,(H,19,20)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLZTRBHFVBSSO-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide typically involves the condensation of 3-formylchromone with aniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or chromenyl rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a myeloperoxidase inhibitor and in the treatment of chronic diseases associated with oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. For example, as a myeloperoxidase inhibitor, the compound binds to the active site of the enzyme, preventing the formation of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, providing potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis yields, physical properties, and applications:
Key Findings:
Electronic Effects of Substituents :
- Electron-donating groups (e.g., 4-NMe₂ in ) enhance ICT, leading to redshifted absorption/emission (λmax ~ 450 nm) and applications in optoelectronics.
- Electron-withdrawing groups (e.g., 3,4-Cl₂ in ) increase electrophilicity, improving binding to biological targets but reducing solubility.
Synthetic Efficiency :
- Biphasic solvent systems (toluene/K₂CO₃) optimize yields (79% for S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide) by minimizing hydrolysis .
- Pd/C-catalyzed hydrogenation of propenamide derivatives yields saturated analogs but with low efficiency (3–10%) .
Spectroscopic Trends :
- IR carbonyl stretches (C=O) range from 1654–1712 cm⁻¹, with electron-withdrawing groups increasing ν(C=O) .
- ¹H NMR coupling constants (J = 15.1–15.8 Hz for trans-alkene protons) confirm the (2E)-configuration .
Biological and Material Applications :
Biological Activity
The compound (2E)-3-(2H-chromen-3-yl)-N-phenylprop-2-enamide , also referred to as a cinnamamide derivative, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article delves into the compound's biological activity, focusing on its efficacy in seizure models, safety profiles, and underlying mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a chromenyl moiety linked to a phenyl group through an enamide functional group. This structure is pivotal in determining its biological activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound, particularly in various animal models of epilepsy. The following table summarizes key findings regarding its efficacy:
The compound demonstrated significant anticonvulsant activity across multiple seizure models, suggesting its potential as a therapeutic agent for epilepsy.
The mechanism by which this compound exerts its effects involves interaction with several molecular targets. Notably, studies indicate that it may influence:
- GABA_A receptors : Enhancing inhibitory neurotransmission.
- Serotonergic receptors : Modulating mood and seizure thresholds.
- Vanilloid receptor (TRPV1) : Involved in pain and neurogenic inflammation pathways.
These interactions contribute to the compound's ability to reduce seizure frequency and severity.
Safety Profile
Safety evaluations have shown that this compound exhibits low cytotoxicity in cell lines such as HepG2 and H9c2, with no observed mutagenic effects in Ames tests at concentrations up to 100 µM. This favorable safety profile is essential for its consideration as a lead compound for further development in epilepsy treatment .
Case Studies
Several case studies have been conducted to assess the efficacy and safety of this compound:
- Study on Anticonvulsant Efficacy : In a controlled trial using the Frings audiogenic seizure-susceptible mouse model, this compound significantly reduced seizure incidence at a dosage of 13.21 mg/kg .
- Chronic Seizure Model : In chronic models, the compound was effective in preventing the development of seizures when administered at doses ranging from 57–115 mg/kg, demonstrating both anticonvulsant and antiepileptogenic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
